molecular formula C17H20N2O4S B4554405 N-[2-(4-methylphenoxy)ethyl]-4-[(methylsulfonyl)amino]benzamide

N-[2-(4-methylphenoxy)ethyl]-4-[(methylsulfonyl)amino]benzamide

Cat. No.: B4554405
M. Wt: 348.4 g/mol
InChI Key: FRBYVECMZNWWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methylphenoxy)ethyl]-4-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11437830 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophysiological Activity and Antiarrhythmic Agents

  • N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the chemical structure of interest, have been explored for their potent selective class III electrophysiological activity, indicating potential applications in developing new antiarrhythmic agents. The research identified compounds with potency comparable to known class III agents, suggesting the viability of certain moieties as replacements to enhance electrophysiological activity (Morgan et al., 1990).

Chemoselective N-Benzoylation

  • The N-benzoylation of aminophenols employing benzoylisothiocyanates, resulting in compounds like N-(2-hydroxyphenyl)benzamides, demonstrates the chemical's relevance in synthesizing biologically interesting compounds through chemoselective methods. This process highlights its utility in generating products with potential applications in medical and pharmaceutical research (Singh et al., 2017).

Metalloligands for Magnets

  • The coordination of certain ligands to copper ions, forming anionic metalloligands, which then react with lanthanide salts to yield tetranuclear complexes, illustrates the compound's application in designing single-molecule magnets and single-chain magnets. Such research underlines its significance in advancing materials science, especially in creating materials with novel magnetic properties (Costes et al., 2010).

Polymer Synthesis and Characterization

  • Studies on the synthesis and characterization of polyamides and poly(amide-imide)s derived from related compounds highlight the chemical's utility in developing new materials with desirable thermal and solubility properties. These polymers' amorphous nature, except for certain derivatives, and their stability up to 400°C make them suitable for various industrial applications (Saxena et al., 2003).

Antimicrobial Properties

  • The testing of acylthiourea derivatives for antimicrobial properties against various bacterial and fungal strains reveals the chemical's potential in developing new antimicrobial agents. The structure-activity relationship observed in these studies provides insights into designing compounds with enhanced antimicrobial efficacy (Limban et al., 2011).

Sulfonated Nanofiltration Membranes

  • Research on sulfonated thin-film composite nanofiltration membranes emphasizes the chemical's application in environmental engineering, particularly in dye treatment and water purification processes. The incorporation of sulfonated monomers has shown to improve membrane hydrophilicity, water flux, and dye rejection, indicating its potential in enhancing the efficiency of filtration systems (Liu et al., 2012).

Properties

IUPAC Name

4-(methanesulfonamido)-N-[2-(4-methylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-3-9-16(10-4-13)23-12-11-18-17(20)14-5-7-15(8-6-14)19-24(2,21)22/h3-10,19H,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBYVECMZNWWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methylphenoxy)ethyl]-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-methylphenoxy)ethyl]-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-methylphenoxy)ethyl]-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-(4-methylphenoxy)ethyl]-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-(4-methylphenoxy)ethyl]-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[2-(4-methylphenoxy)ethyl]-4-[(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.